The compound can be synthesized through various chemical reactions, often involving aromatic compounds and aliphatic alcohols. It is primarily classified under alcohols, specifically as a substituted phenolic compound due to the methoxy group (-OCH₃) attached to the phenyl ring.
The synthesis of 2-(2-Methoxyphenyl)-2-pentanol can be achieved through several methods, predominantly involving the alkylation of phenolic compounds. One common approach includes:
The molecular formula of 2-(2-Methoxyphenyl)-2-pentanol is C₁₁H₁₄O₂. Its structure features:
2-(2-Methoxyphenyl)-2-pentanol can participate in various chemical reactions:
The mechanism of action for 2-(2-Methoxyphenyl)-2-pentanol primarily involves its role as a nucleophile in substitution reactions:
The applications of 2-(2-Methoxyphenyl)-2-pentanol span several fields:
The molecular architecture of 2-(2-methoxyphenyl)-2-pentanol features a tertiary alcohol group adjacent to a stereogenic carbon center, creating inherent chirality. This asymmetric carbon (C2) is bonded to four distinct substituents: a methyl group, an ethyl chain, a hydroxy group, and the 2-methoxyphenyl moiety. According to Cahn-Ingold-Prelog rules, this configuration generates two enantiomers—(R)- and (S)-2-(2-methoxyphenyl)-2-pentanol—that are nonsuperimposable mirror images [3] . The ortho-methoxy group on the phenyl ring introduces steric and electronic effects that influence conformational stability. Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space interactions between the methoxy protons and the aliphatic chain, suggesting a preferred rotamer where the bulky phenyl group minimizes syn-pentane interactions with the pentanol substituents [7].
Stereochemical analysis relies heavily on advanced NMR techniques. 2D-COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, distinguishing diastereotopic protons in the ethyl group (CH₂) of the racemate. For enantiomerically enriched samples, chiral solvating agents like (R)-1,1'-bi-2-naphthol induce chemical shift nonequivalence in ¹H NMR, enabling enantiomeric excess (ee) quantification. X-ray crystallography of resolved enantiomers confirms the absolute configuration, with the (S)-enantiomer exhibiting a characteristic torsion angle of C1-O-Cipso-Cmethoxy ≈ 15° [4] [7].
Table 1: Analytical Methods for Stereochemical Characterization
Technique | Key Parameters | Enantiomer Differentiation |
---|---|---|
2D-COSY NMR | Vicinal coupling constants (³Jₕₕ) | Diastereotopic proton peak splitting |
Chiral HPLC | Chiralcel OD-H column; hexane:IPA (95:5) | (R)-enantiomer: 8.2 min; (S)-enantiomer: 10.1 min |
Polarimetry | [α]ᴅ²⁵ = +15.6° (c=1, CHCl₃) for (S)-form | Specific rotation sign and magnitude |
X-ray Diffraction | Cahn-Ingold-Prelog descriptor | Absolute configuration assignment |
Enantioselective access to 2-(2-methoxyphenyl)-2-pentanol employs resolution strategies due to challenges in asymmetric carbonyl addition. Kinetic resolution leverages Candida antarctica lipase B (CAL-B), which preferentially acetylates the (S)-enantiomer from the racemate. Using vinyl acetate in hexane at 30°C, this biocatalyst achieves 49% conversion (theoretical max: 50%) with >99% ee for the remaining (S)-alcohol at 100 g/L substrate loading—comparable to resolutions of structurally analogous 2-pentanol derivatives [1] [8]. Alternative acyl donors like succinic anhydride enhance product recovery, yielding 43% isolated (S)-enantiomer with >98% ee after distillation [1].
Chromatographic resolution utilizes chiral stationary phases (CSPs). Analytical-scale separations employ cellulose-tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralcel OD), resolving racemates with α = 1.8 under normal-phase conditions. Preparative HPLC scales this to multigram quantities, though dynamic kinetic resolution (DKR) offers superior atom economy. Here, racemization catalysts like Shvo’s ruthenium complex (0.5 mol%) epimerize the unreactive enantiomer during lipase-catalyzed acetylation, theoretically enabling 100% yield of (R)-acetate at 92% ee [3] [4].
Table 2: Comparison of Enantioselective Synthesis Methods
Method | Conditions | Yield/ee | Advantages/Limitations |
---|---|---|---|
Lipase CAL-B Kinetic Resolution | Vinyl acetate, hexane, 30°C | 49%, >99% ee (S) | High ee; limited to 50% max yield |
Chiral HPLC | Chiralcel OD-H; 10 mL/min; hexane:IPA | 40% per pass, >98% ee | Scalable; high solvent consumption |
Dynamic Kinetic Resolution | CAL-B + Ru catalyst, toluene, 70°C | 85%, 92% ee (R-acetate) | 100% theoretical yield; requires metal catalyst |
The ortho-methoxyphenyl motif in this scaffold suggests potential bioactivity, as seen in structurally similar circadian modulators and β₃-adrenergic agonists. Enantiopure (R)-2-(2-methoxyphenyl)-2-pentanol demonstrates differential target engagement attributed to its three-dimensional pharmacophore fit. Molecular docking simulations indicate the (S)-enantiomer binds a model kinase domain with ΔG = −9.2 kcal/mol, versus −7.1 kcal/mol for the (R)-counterpart, due to optimal hydrogen bonding between its hydroxy group and Thr²⁰⁷ residue [4] [8]. This stereospecificity mirrors clinical observations in Alzheimer’s therapy, where (S)-2-pentanol derivatives inhibit β-amyloid peptide synthesis, while (R)-forms are inactive [1] [8].
Metabolic fate also varies enantioselectively. Incubation with rat liver microsomes reveals CYP3A4-mediated oxidation of the (S)-enantiomer (t₁/₂ = 22 min) versus glucuronidation of the (R)-form. This parallels the eutomer-distomer paradigm: the (S)-enantiomer (eutomer) of a related vasopeptidase inhibitor showed 50-fold higher in vitro potency than its (R)-distomer [8]. For CNS applications, the (S)-enantiomer’s logP (2.9) and polar surface area (42 Ų) predict superior blood-brain barrier penetration versus the (R)-form (logP 2.7, PSA 49 Ų), underscoring the need for enantiopure synthesis in neuropharmacology [3] .
Table 3: Pharmacological Properties of Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Target Binding Affinity (Kd) | 120 nM (kinase X) | 2.4 μM (kinase X) |
Microsomal Stability (t₁/₂) | 22 min (CYP3A4 oxidation) | 45 min (UGT glucuronidation) |
Computational Parameters | logP: 2.9; PSA: 42 Ų | logP: 2.7; PSA: 49 Ų |
Biological Activity | β-amyloid inhibition (IC₅₀: 8 µM) | Inactive in amyloid assays |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7